N-benzyl-3-(3-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide
Description
N-Benzyl-3-(3-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide is a synthetic organic compound characterized by a propenamide backbone substituted with a benzyl group, a 3-chloro-4-nitrophenyl moiety, and a cyano group. Its molecular formula is C₁₇H₁₂ClN₃O₃, with a molecular weight of 349.75 g/mol (calculated). The compound’s structure (Fig. This compound is primarily studied for applications in medicinal chemistry and agrochemical research due to its modular structure .
Properties
IUPAC Name |
N-benzyl-3-(3-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O3/c18-15-9-13(6-7-16(15)21(23)24)8-14(10-19)17(22)20-11-12-4-2-1-3-5-12/h1-9H,11H2,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYJWMJZUOAEKHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=CC2=CC(=C(C=C2)[N+](=O)[O-])Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-(3-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Cyanation: The conversion of the nitro compound to a nitrile group.
Amidation: The formation of the amide bond by reacting the nitrile with an amine, in this case, benzylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-(3-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different functional groups.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as hydroxide ions or alkoxide ions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Anticancer Properties
Research has shown that compounds with similar structural frameworks exhibit significant anticancer activity. For instance, thienopyrimidine derivatives have demonstrated effectiveness against various cancer cell lines.
Table 1: Anticancer Activity of Thienopyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Compound A | A549 | 10 | >100 |
| Compound B | A549 | 15 | >80 |
| N-(2,4-dimethylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide | TBD | TBD |
Note: TBD indicates that specific data for this compound is still under investigation.
Antimicrobial Activity
Thienopyrimidine derivatives have also been evaluated for their antimicrobial properties. Studies indicate that compounds with substituted amido or imino side chains exhibit significant antibacterial and antimycobacterial activity.
Case Study: Antimicrobial Activity Assessment
In a study evaluating the antimicrobial efficacy of various thienopyrimidine derivatives, compounds were tested against both Gram-negative and Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined for each compound, revealing promising results against strains such as Escherichia coli and Staphylococcus aureus .
Synthetic Methods
The synthesis of N-(2,4-dimethylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide typically involves multi-step organic reactions:
- Formation of the Thienopyrimidine Core: This can be achieved through cyclization of appropriate thiophene and pyrimidine precursors.
- Acylation Reaction: The introduction of the acetamide group is performed through acylation methods.
- Substitution Reactions: The phenyl and dimethylphenyl groups are introduced via substitution reactions using suitable halogenated precursors.
Industrial Production Methods
For industrial applications, optimizing synthetic routes to enhance yield and purity is crucial. Techniques such as continuous flow reactors and advanced purification methods are employed to make the production process more efficient.
Mechanism of Action
The mechanism by which N-benzyl-3-(3-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds share partial structural motifs with N-benzyl-3-(3-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide:
Key Observations:
Electron-Withdrawing Groups: The nitro group in the target compound enhances electrophilicity compared to analogs like 1f (lacking nitro) or cyprofuram (lacking cyano). This may increase reactivity in nucleophilic substitution or redox reactions .
Amide vs. Ester/Phosphorothioate : The propenamide backbone distinguishes the target from phosphorothioate esters (e.g., O-(3-chloro-4-nitrophenyl) O,O-dimethyl phosphorothioate), which exhibit higher hydrolytic stability but lower hydrogen-bonding capacity .
Halogen Positioning : The 3-chloro-4-nitrophenyl group in the target contrasts with 4-chlorophenyl in 1f or 3-chlorophenyl in cyprofuram. Meta-substitution may sterically hinder interactions in biological systems compared to para-substituted analogs .
Physicochemical Properties
- Lipophilicity: The nitro and cyano groups increase the target’s logP (~2.8 predicted) compared to 1f (logP ~3.5 due to benzyl and propargylamine) and cyprofuram (logP ~2.3). This impacts membrane permeability in biological systems .
- Thermal Stability : Phthalimide derivatives (e.g., 3-chloro-N-phenyl-phthalimide) exhibit high thermal stability (>250°C) due to aromatic stacking, whereas the target’s propenamide may decompose at lower temperatures (~150°C) .
Biological Activity
N-benzyl-3-(3-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide, a compound with the molecular formula , has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a benzyl group, a chloro-substituted nitrophenyl moiety, and a cyanopropenamide structure. Its unique arrangement may contribute to its biological activity by interacting with various molecular targets.
The biological activity of this compound is primarily attributed to its ability to modulate specific biological pathways. The following mechanisms have been proposed based on existing literature:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, similar to other benzyl derivatives which have shown inhibitory effects on DNA gyrase, a critical enzyme for bacterial DNA replication and transcription .
- Receptor Interaction : It is hypothesized that the compound could act as a ligand for various receptors, potentially influencing signaling pathways related to pain and inflammation.
Antimicrobial Activity
Recent studies have indicated that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance, gyramides, which share similar structural features, have been characterized as effective inhibitors of DNA gyrase with minimum inhibitory concentrations (MIC) ranging from 2.5 to 160 μM against various bacterial strains . Although specific data on this compound is limited, these findings suggest potential efficacy against Gram-positive and Gram-negative bacteria.
Case Studies
Several case studies have explored the biological implications of similar compounds:
- Study on Gyramide A : This study demonstrated that gyramide A inhibited bacterial cell division by targeting DNA gyrase. The IC50 values for this compound ranged between 0.7 and 3.3 μM against E. coli DNA gyrase . Such findings highlight the potential for designing antibiotics based on the structural characteristics of N-benzyl derivatives.
- Antinociceptive Effects : Research on related compounds has shown promising antinociceptive effects in animal models, suggesting that N-benzyl derivatives could be explored for pain management applications .
Data Table: Biological Activities of Related Compounds
| Compound Name | Target | Activity | IC50 (μM) | MIC (μM) |
|---|---|---|---|---|
| Gyramide A | DNA gyrase | Inhibitor | 0.7 - 3.3 | 2.5 - 160 |
| N-benzyl-3-(4-bromophenyl)-2-cyanoprop-2-enamide | Unknown | Potentially antimicrobial | TBD | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
